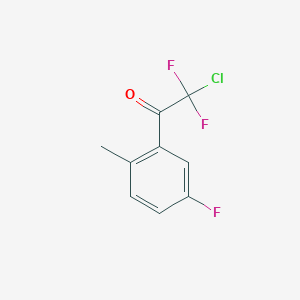
2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H6ClF3O. This compound is characterized by the presence of chloro, difluoro, and fluoro substituents on an ethanone backbone, making it a unique and versatile chemical entity. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group . The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include substituted ethanones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds . Its unique structure also allows it to interact with biological molecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: Similar in structure but lacks the additional fluoro and methyl groups on the phenyl ring.
2-Chloro-2,2-difluoro-1-phenylethanone: Similar but without the fluoro and methyl substituents.
Uniqueness
2-Chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone is unique due to the presence of multiple halogen substituents, which enhance its reactivity and versatility in chemical synthesis. The additional fluoro and methyl groups on the phenyl ring also contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(5-fluoro-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(11)4-7(5)8(14)9(10,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVXISJUVJQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














